molecular formula C10H16O B1214324 1,6-Dihydrocarvone CAS No. 5948-04-9

1,6-Dihydrocarvone

Cat. No.: B1214324
CAS No.: 5948-04-9
M. Wt: 152.23 g/mol
InChI Key: AZOCECCLWFDTAP-UHFFFAOYSA-N
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Description

Contextualization within Monoterpenoid Ketone Chemistry

Dihydrocarvone (B1202640) is classified as a p-menthane (B155814) monoterpenoid, characterized by a cyclohexanone (B45756) ring substituted with a methyl group and an isopropenyl group. nih.gov As a monoterpenoid ketone, it belongs to a large class of natural products built from two isoprene (B109036) units. Its structure, featuring a ketone functional group and a chiral center, is representative of many bioactive terpenes. hstgr.cloudsigmaaldrich.com Its chemical properties and reactivity are largely dictated by these features, making it a useful model for studying reactions common to this class of compounds.

Stereoisomeric Forms and Their Academic Significance

Dihydrocarvone exists in multiple stereoisomeric forms, which is a key aspect of its academic significance. The molecule has two chiral centers, giving rise to four possible stereoisomers. hstgr.cloud The primary enantiomeric forms are (+)-dihydrocarvone and (S)-(–)-dihydrocarvone, which exhibit distinct olfactory properties. hstgr.cloud The stereochemistry of these compounds is a critical determinant of their biological activity and sensory characteristics. researchgate.net For instance, the (+)-enantiomer is noted for a peppermint-like scent, while the (S)-enantiomer has a sweeter, more herbaceous aroma. hstgr.cloud The absolute configuration of dihydrocarvone can be determined through the enantioselective chemical transformation of its parent compound, carvone (B1668592). researchgate.net

PropertyValue
Molecular Formula C₁₀H₁₆O
Molar Mass 152.23 g/mol
Appearance Colorless to pale yellow liquid
Density 0.928 g/mL at 20 °C
Refractive Index n20/D 1.471
Flash Point 102 °C (215.6 °F) - closed cup

Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comnih.gov

Overview of Established Research Trajectories

Academic and industrial research on (+)-dihydrocarvone has explored several key avenues. A significant area of investigation is its use as a chiral building block for the synthesis of more complex molecules. researchgate.net Research has demonstrated its utility in producing dispiro 1,2,4,5-tetraoxanes, which have shown potent anti-malarial activity. sigmaaldrich.com Another prominent research trajectory involves its conversion into functional polymers. nih.govstthomas.eduacs.org The oxidation of dihydrocarvone yields an epoxylactone that can be copolymerized to create cross-linked polyesters with excellent shape-memory properties. nih.govstthomas.eduacs.org Furthermore, studies have focused on its role as a precursor for synthesizing sesquiterpenoids like α-Cyperone, which possesses insecticidal properties. sigmaaldrich.com Recent research has also delved into optimizing its synthesis, for example, through the catalytic isomerization of limonene-1,2-epoxide (B132270). abo.fi

Relevance as a Building Block in Organic Synthesis

(+)-Dihydrocarvone is a valuable building block in organic synthesis due to its bifunctional nature—containing both a ketone and an alkene—and its inherent chirality. sigmaaldrich.comthegoodscentscompany.com Chemists utilize these features to construct complex molecular architectures. nih.gov Its role as a key intermediate allows for the synthesis of various high-value compounds. thegoodscentscompany.comresearchgate.net

Key applications as a synthetic building block include:

Synthesis of Sesquiterpenes: It serves as a foundational molecule for creating more complex terpenes, such as α-Cyperone. sigmaaldrich.comthegoodscentscompany.com

Development of Bioactive Heterocycles: It is a precursor in the synthesis of tetraoxane (B8471865) derivatives with potential therapeutic applications, including anti-malarial agents. sigmaaldrich.comresearchgate.net

Polymer Chemistry: Following oxidation to an epoxylactone, it acts as a multifunctional monomer and cross-linker. nih.govacs.org The resulting copolymers with ε-caprolactone form flexible materials that exhibit near-perfect shape memory properties. nih.govstthomas.eduacs.org

The versatility of (+)-dihydrocarvone as a starting material continues to make it a relevant and important compound in the field of synthetic organic chemistry. researchgate.net

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Chemosynthetic Routes

Synthesis from Carvone and its Derivatives

The reduction of carvone is a primary method for producing dihydrocarvone. guidechem.comforeverest.net This transformation can be achieved through several methods, including catalytic hydrogenation and the use of reducing agents. The hydrogenation of carvone involves the selective reduction of the endocyclic carbon-carbon double bond. daneshyari.com Various catalysts, such as nickel, platinum, palladium, rhodium, and ruthenium, have been employed for this purpose, though they often lead to a mixture of products with dihydrocarvone yields typically below 30%. daneshyari.com

A notable advancement in this area is the one-pot synthesis of dihydrocarvone from carvone oxime using a gold catalyst. This method involves the transformation of carvone oxime, a key intermediate in the synthesis of carvone from limonene. daneshyari.comidexlab.com The reaction proceeds via the formation of carvone, followed by the subsequent hydrogenation of its conjugated C=C double bond. daneshyari.com This approach has demonstrated a significant increase in stereoselectivity towards trans-dihydrocarvone compared to the direct hydrogenation of carvone. daneshyari.comidexlab.com

Another approach involves the reduction of carvone using sodium borohydride (B1222165) in pyridine, which leads to a mixture of dihydrocarveols that can then be oxidized to yield dihydrocarvone. tandfonline.com

Synthesis from Limonene-1,2-Epoxide Isomerization

The isomerization of limonene-1,2-epoxide presents an alternative route to dihydrocarvone. guidechem.com High yields of dihydrocarvone, ranging from 60% to 80%, can be achieved by treating limonene-1,2-epoxides with a small amount of perchloric acid in an inert solvent. google.com Limonene-1,2-epoxide is typically produced in high yield from the epoxidation of limonene. google.com The reaction is sensitive, as dihydrocarvone can readily isomerize to carvenone, necessitating careful purification under reduced pressure. google.com

A dendritic ZSM-5 zeolite has been shown to be a highly selective catalyst for the isomerization of limonene-1,2-epoxide to dihydrocarvone. researchgate.net This process can be carried out at mild temperatures in a green solvent like ethyl acetate (B1210297). researchgate.net The reaction network involves the conversion of cis-limonene-1,2-epoxide to cis-dihydrocarvone and trans-limonene-1,2-epoxide to trans-dihydrocarvone. researchgate.net

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a key method for synthesizing dihydrocarvone from carvone. The choice of catalyst and support significantly influences the reaction's selectivity and conversion rate.

Palladium on carbon (Pd/C) is a commonly used catalyst. The hydrogenation of carvone in the presence of Pd/C involves the addition of hydrogen atoms, which can be sourced from the reactant itself in a process known as transfer hydrogenation. quizlet.com This process can also facilitate double bond migration, leading to the formation of aromatic compounds like carvacrol. quizlet.com However, under controlled conditions, Pd/C can be used for the selective hydrogenation of the double bond in carvone to produce dihydrocarvone. researchgate.net

Gold supported on titania (Au/TiO2) has emerged as a highly effective catalyst for the selective hydrogenation of carvone to dihydrocarvone. daneshyari.com This catalyst system demonstrates high selectivity for the hydrogenation of the conjugated C=C double bond over the C=O and isolated C=C bonds. daneshyari.comidexlab.com Studies have shown that Au/TiO2 can achieve a dihydrocarvone selectivity of up to 62% at nearly complete carvone conversion. daneshyari.com The support material plays a crucial role, with TiO2 showing superior activity compared to alumina, zirconia, and carbon. idexlab.com The use of Au/TiO2 also allows for the one-pot conversion of carvone oxime to dihydrocarvone with high stereoselectivity towards the trans-isomer. daneshyari.comidexlab.com

CatalystSupportKey FindingsReference
PdCarbon (C)Can facilitate transfer hydrogenation and isomerization to carvacrol. quizlet.com
AuTitania (TiO2)Highly selective for the hydrogenation of the conjugated C=C bond in carvone, yielding dihydrocarvone. Enables one-pot synthesis from carvone oxime with high trans-stereoselectivity. daneshyari.comidexlab.com

Other Established Synthetic Methodologies

Beyond the primary routes, other methods for the synthesis of dihydrocarvone have been explored. One such method involves the use of zinc in a methanol-water mixture to reduce carvone, affording a mixture of cis- and trans-dihydrocarvone diastereoisomers. researchgate.net

Asymmetric and Stereoselective Synthesis

Biocatalytic Enantioselective Reduction

The biocatalytic reduction of carvone offers a green and highly selective route to chiral dihydrocarvone isomers. Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C double bonds. nih.govmdpi.com

Old Yellow Enzyme (OYE) and its Homologs: OYEs utilize nicotinamide cofactors like NADPH to reduce the C=C bond of α,β-unsaturated ketones such as carvone. nih.govmdpi.com The reduction of (R)-carvone with OYEs typically yields (2R,5R)-dihydrocarvone. nih.gov

FOYE-1: A thermostable and organic-solvent-tolerant ene-reductase, FOYE-1, has shown promise for the synthesis of (2R,5R)-dihydrocarvone from (R)-carvone. nih.govnih.gov This enzyme can utilize both natural (NADPH) and synthetic nicotinamide cofactors. nih.govresearchgate.net A biotransformation using FOYE-1 has been demonstrated to produce (2R,5R)-dihydrocarvone with high enantiomeric excess (>95% ee). nih.govnih.gov

Whole-Cell Biocatalysis: For industrial applications, whole-cell biocatalysts are often preferred. Escherichia coli cells overexpressing an ene reductase from Nostoc sp. (NostocER1) have been effectively used for the bio-reduction of (R)-carvone. nih.govdntb.gov.uanih.gov To improve efficiency, NADH-accepting mutants of NostocER1 have been developed, leading to a significant increase in the product formation rate and space-time yield. nih.govdntb.gov.ua In a batch process, these optimized whole-cell biocatalysts can convert high concentrations of (R)-carvone to (2R,5R)-dihydrocarvone with high diastereomeric excess and yield. nih.govdntb.gov.ua

BiocatalystSubstrateProductKey FindingsReference
Old Yellow Enzyme (OYE) family(R)-Carvone(2R,5R)-DihydrocarvoneCatalyzes the asymmetric reduction of the C=C bond. nih.govmdpi.com
FOYE-1 (Ene-reductase)(R)-Carvone(2R,5R)-DihydrocarvoneThermostable, organic-solvent-tolerant, and produces product with >95% ee. nih.govnih.gov
E. coli overexpressing NostocER1(R)-Carvone(2R,5R)-DihydrocarvoneEffective whole-cell biocatalyst; NADH-accepting mutants show improved performance. nih.govdntb.gov.uanih.gov

Table of Chemical Compounds

Compound Name
(+)-Dihydrocarvone
Carvone
Carvone oxime
Limonene-1,2-epoxide
Palladium on carbon (Pd/C)
Gold on titania (Au/TiO2)
Old Yellow Enzyme (OYE)
FOYE-1
NADPH
NADH
Limonene
Carvenone
Dihydrocarveol (B1210190)
Carvacrol
Zinc
Sodium borohydride
Pyridine
Perchloric acid
Ethyl acetate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohexan-1-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOCECCLWFDTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863556
Record name 1,6-Dihydrocarvone
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Molecular Weight

152.23 g/mol
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Physical Description

almost colourless liquid with a herbaceous, spearmint-like odour
Record name Dihydrocarvone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

87.00 to 88.00 °C. @ 6.00 mm Hg
Record name Dihydrocarvone
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Solubility

1.02 mg/mL at 15 °C, soluble in alcohol and most fixed oils; insoluble in water
Record name Dihydrocarvone
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Record name Dihydrocarvone
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Density

0.923-0.928
Record name Dihydrocarvone
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CAS No.

7764-50-3, 5948-04-9
Record name p-Menth-8-en-2-one
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Record name Dihydrocarvone
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Record name Cyclohexanone, 2-methyl-5-(1-methylethenyl)-
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Record name 2-methyl-5-(1-methylvinyl)cyclohexan-1-one
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Record name Dihydrocarvone
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Chemical Synthesis and Derivatization

Synthesis of Dihydrocarvone (B1202640) Derivatives

The functional groups within dihydrocarvone provide reactive sites for creating a diverse array of derivatives through various synthetic transformations.

Oxidative reactions of dihydrocarvone lead to valuable synthetic intermediates and other known terpenoids.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a notable transformation of dihydrocarvone. This reaction converts the cyclic ketone into a lactone (a cyclic ester) using peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org Specifically, dihydrocarvone can be oxidized to an epoxylactone. umn.edusigmaaldrich.comresearchgate.net This transformation has been studied using various reagents, including hydrogen peroxide over zeolite catalysts and greener oxidants like oxone. digitellinc.comresearchgate.net The resulting epoxylactone serves as a crucial monomer in the synthesis of polymers. sigmaaldrich.comresearchgate.net

Oxidation to Carvone (B1668592): Dihydrocarvone can be converted back to its parent α,β-unsaturated ketone, carvone. This oxidation can be accomplished using standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com

Transformation Starting Material Reagent(s) Product(s) Significance
Baeyer-Villiger Oxidation(+)-DihydrocarvonePeroxyacids (e.g., m-CPBA), H₂O₂, OxoneEpoxylactoneMonomer for polymer synthesis umn.edudigitellinc.comstthomas.edu
Oxidation(+)-DihydrocarvonePotassium permanganate, Chromium trioxideCarvoneSynthesis of a related natural product smolecule.com

The carbonyl group of dihydrocarvone can be readily reduced to a hydroxyl group, yielding dihydrocarveol (B1210190). smolecule.com This reduction is typically achieved using hydride-based reducing agents. The reaction is a common transformation in monoterpene chemistry.

Reaction Reagents Product
Reduction of KetoneSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Dihydrocarveol

This reduction is a key step in the synthesis of various biologically active compounds derived from the carvone family. researchgate.net

Dihydrocarvone serves as a scaffold for the synthesis of hybrid molecules, which combine its terpenoid structure with other chemical moieties. researchgate.netnih.govproquest.com A common strategy is the Claisen-Schmidt condensation of dihydrocarvone with various aromatic aldehydes. nih.govproquest.com This reaction typically occurs at the α-carbon to the carbonyl group, resulting in the formation of benzylidene-cycloalkanone derivatives. researchgate.netproquest.com These syntheses have been efficiently performed under sonication conditions. researchgate.netnih.govproquest.com The resulting hybrid compounds have been investigated for their potential biological activities, including antifungal properties against plant pathogens like Monilinia fructicola. nih.govproquest.com

Derivative Class Synthetic Method Reactants Example Application
Dihydrocarvone-hybrid derivatives (Benzylidene-cycloalkanones)Claisen-Schmidt Condensation(+)-Dihydrocarvone, Aromatic aldehydesAntifungal agents researchgate.netnih.govproquest.com

(+)-Dihydrocarvone is a valuable renewable resource for the development of novel monomers for polymer synthesis. umn.edustthomas.edu The primary route involves the Baeyer-Villiger oxidation of dihydrocarvone to produce an epoxylactone, as previously mentioned. sigmaaldrich.comresearchgate.net

This epoxylactone can function as a multifunctional monomer and cross-linker in ring-opening polymerizations (ROP). umn.eduresearchgate.netstthomas.edu For instance, the copolymerization of this dihydrocarvone-derived epoxylactone with ε-caprolactone yields flexible, cross-linked polyester materials. umn.edusigmaaldrich.com These materials are notable for exhibiting excellent shape memory properties, demonstrating the potential for creating high-value polymers from natural product feedstocks. umn.edustthomas.edu

Monomer Synthesis from Dihydrocarvone Polymerization Method Resulting Polymer Type Key Property
EpoxylactoneBaeyer-Villiger OxidationRing-Opening Polymerization (ROP)Cross-linked Copolymers (with ε-caprolactone)Shape Memory umn.edusigmaaldrich.comstthomas.edu
DihydrocarvideBaeyer-Villiger OxidationRing-Opening Polymerization (ROP)PolyestersSustainable Polymer digitellinc.com

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions

(+)-Dihydrocarvone can undergo oxidation reactions at both its carbonyl group and its alkene moiety. A significant area of research involves the Baeyer-Villiger oxidation and epoxidation reactions, often studied in conjunction, particularly when using oxidizing agents like hydrogen peroxide or peroxyacids.

Studies utilizing density functional theory (DFT) have investigated the oxidation of dihydrocarvone (B1202640) with hydrogen peroxide over various zeolite catalysts, such as Sn-, Ti-, Zr-, and Hf-beta zeolites researchgate.netx-mol.net. These studies provide insights into the competitive pathways of Baeyer-Villiger oxidation (leading to lactones) and epoxidation (forming epoxides). For instance, the Baeyer-Villiger reaction over Sn-beta zeolite proceeds via a two-step mechanism with an apparent activation energy of 5.3 kcal/mol, while epoxidation over the same catalyst has a calculated activation energy of 11.2 kcal/mol researchgate.netx-mol.net. Conversely, without zeolites, using m-chloroperbenzoic acid (mCPBA), epoxidation is favored over Baeyer-Villiger oxidation due to a lower activation energy (16.6 kcal/mol vs. 39.4 kcal/mol) researchgate.netx-mol.net.

(+)-Dihydrocarvone can also be oxidized using oxone, a green oxidant. However, this reaction can be complicated by the epoxidation of the double bond, which can be a competing side reaction csbsju.edu. Oxidation with hydrogen peroxide can also lead to the formation of the epoxide wikipedia.org.

Table 4.1.1: Comparative Activation Energies for Oxidation Pathways of Dihydrocarvone with H₂O₂ over Zeolite Catalysts

CatalystBaeyer-Villiger Oxidation Activation Energy (kcal/mol)Epoxidation Reaction Activation Energy (kcal/mol)Selectivity Tendency
Sn-beta5.311.2Baeyer-Villiger
Ti-beta18.116.2Epoxidation
Zr-beta-1.316.4Baeyer-Villiger
Hf-beta-0.915.0Baeyer-Villiger

Data adapted from researchgate.netx-mol.net. Note: Negative activation energies indicate a favorable reaction step.

Reduction Reactions

The reduction of (+)-dihydrocarvone primarily targets its carbonyl group or, if starting from carvone (B1668592), its endocyclic double bond. When starting from carvone, reduction with zinc and acetic acid yields dihydrocarvone wikipedia.orgchegg.com. Catalytic hydrogenation of carvone can lead to various products depending on the catalyst and conditions, including carvomenthol (B157433) or carvomenthone wikipedia.org. Selective hydrogenation of carvone to dihydrocarvone has been achieved using catalysts like Au/TiO₂, which also showed increased stereoselectivity towards trans-dihydrocarvone compared to carvone hydrogenation researchgate.net.

The reduction of the carbonyl group of dihydrocarvone can be achieved using hydride reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) is a common reagent for reducing ketones to secondary alcohols libretexts.org. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ anion onto the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated libretexts.org.

Table 4.2.1: Reduction Pathways of Carvone and Dihydrocarvone

Starting MaterialReagent(s)Product(s)Notes
CarvoneZn/CH₃COOH(+)-DihydrocarvoneReduction of the endocyclic double bond wikipedia.orgchegg.com.
CarvoneCatalytic Hydrogenation (e.g., Ni, Pt, Pd)Carvomenthol, Carvomenthone, DihydrocarvoneProduct distribution depends on catalyst and conditions wikipedia.org.
CarvoneAu/TiO₂ catalyst, H₂(+)-DihydrocarvoneSelective hydrogenation, higher stereoselectivity towards trans-dihydrocarvone observed researchgate.net.
DihydrocarvoneNaBH₄Dihydrocarveol (B1210190)Reduction of the carbonyl group to a secondary alcohol libretexts.org.
CarvoneNaBH₄/CeCl₃ (Luche Reduction)CarveolSelective reduction of the carbonyl group wikipedia.orgchegg.com.

Isomerization Pathways

Isomerization reactions are significant for (+)-dihydrocarvone, particularly its conversion to carvenone and the formation of stereoisomers like (+)-isodihydrocarvone. Carvenone is an isomer where the double bond has migrated into conjugation with the carbonyl group scirp.org.

The isomerization of limonene-1,2-epoxide (B132270) (LE) to dihydrocarvone (DHC) has been studied extensively, with computational studies revealing preferred pathways. In the conversion of limonene-1,2-epoxide to dihydrocarvone, carbocation formation has been identified as the rate-determining step, with a calculated activation energy of 234 kJ/mol researchgate.netresearcher.life. This process can yield both cis- and trans-dihydrocarvone diastereoisomers, with distinct activation energies for their formation (41.1 kJ/mol for cis-DHC and 162 kJ/mol for trans-DHC) researchgate.net.

(+)-Isodihydrocarvone is specifically identified as the (1S,4R)-stereoisomer of dihydrocarvone nih.gov. The term "isodihydrocarvone" generally refers to stereoisomers of dihydrocarvone, with cis-isodihydrocarvone being one such example nih.govnist.gov.

Table 4.3.1: Activation Energies for Limonene-1,2-Epoxide Isomerization to Dihydrocarvone

Intermediate/ProductRate-Determining StepActivation Energy (kJ/mol)Reference
Dihydrocarvone (cis)Carbocation Formation41.1 researchgate.net
Dihydrocarvone (trans)Carbocation Formation162 researchgate.net
Dihydrocarvone (overall)Carbocation Formation234 researchgate.netresearcher.life

Nucleophilic Substitution Processes

While direct examples of nucleophilic substitution reactions specifically on (+)-dihydrocarvone are less detailed in the provided literature snippets compared to oxidation or reduction, the general principles of nucleophilic attack are relevant, particularly concerning its α,β-unsaturated precursor, carvone. Research on carvone analogues suggests that α,β-unsaturated ketones can undergo nucleophilic attack at the β-carbon with soft nucleophiles, such as thiols, leading to antigen formation ebi.ac.uk. This type of conjugate addition is a common reaction for enones. General mechanisms for nucleophilic substitution, such as SN1 and SN2, involve a nucleophile attacking an electrophilic center and displacing a leaving group ksu.edu.sathermofisher.com. Vicarious Nucleophilic Substitution (VNS) is another mechanism where hydrogen in nitroaromatics is replaced by carbanions bearing leaving groups organic-chemistry.org.

Baeyer-Villiger Oxidation Mechanistic Studies

The Baeyer-Villiger (BV) oxidation is a fundamental reaction in organic chemistry where ketones are oxidized to esters or lactones through the insertion of an oxygen atom adjacent to the carbonyl group beilstein-journals.orgunipd.it. The classical mechanism, first elucidated by Baeyer and Villiger, involves the reaction of a ketone with a peroxyacid (e.g., perbenzoic acid) or hydrogen peroxide beilstein-journals.orgunipd.it.

The generally accepted mechanism proceeds in two main steps beilstein-journals.orgunipd.it:

Formation of the Criegee Intermediate: The peroxyacid (or activated peroxide) undergoes a nucleophilic attack on the carbonyl carbon of the ketone. This forms a tetrahedral intermediate, known as the Criegee intermediate beilstein-journals.orgunipd.it.

Rearrangement and Product Formation: In the second step, one of the groups attached to the carbonyl carbon migrates to the electron-deficient peroxide oxygen atom. This migration is accompanied by the cleavage of the O-O bond in the peroxide. The outcome of this step (heterolytic or homolytic O-O bond cleavage) can influence the product distribution beilstein-journals.org. The migration preference is generally based on the migratory aptitude of the groups attached to the carbonyl (tertiary > secondary > primary > methyl > phenyl) unipd.it.

Studies have explored the BV oxidation of dihydrocarvone using various catalysts, including Lewis acid zeolites with hydrogen peroxide researchgate.netx-mol.net. These investigations employ DFT to model the reaction pathways and determine activation energies, revealing that the reaction can proceed via a two-step mechanism researchgate.netx-mol.net. For instance, over Sn-beta zeolite, the BV oxidation of dihydrocarvone has an activation energy of 5.3 kcal/mol researchgate.netx-mol.net.

Epoxidation Reaction Mechanisms

Epoxidation of (+)-dihydrocarvone involves the addition of an oxygen atom across the carbon-carbon double bond of the isopropenyl group. This reaction is often studied alongside Baeyer-Villiger oxidation when using oxidants like hydrogen peroxide or peroxyacids researchgate.netx-mol.netwikipedia.org.

The mechanism of epoxidation typically involves the oxidant attacking the π-electron system of the alkene. For example, when using m-chloroperbenzoic acid (mCPBA), the reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond, forming an epoxide and m-chlorobenzoic acid researchgate.net. When hydrogen peroxide is used as the oxidant, often in the presence of a catalyst (like zeolites), the mechanism involves the activation of hydrogen peroxide or the substrate to facilitate oxygen transfer researchgate.netx-mol.net. DFT calculations have provided activation energies for these epoxidation reactions over various zeolite catalysts researchgate.netx-mol.net. For example, the epoxidation of dihydrocarvone over Ti-beta zeolite has a calculated activation energy of 16.2 kcal/mol researchgate.netx-mol.net.

Computational Studies of Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in elucidating the reaction mechanisms and identifying intermediates in the transformations of (+)-dihydrocarvone. These studies provide quantitative data on activation energies, transition states, and reaction pathways that are difficult to observe experimentally.

As mentioned in the isomerization section, DFT calculations have been instrumental in understanding the conversion of limonene-1,2-epoxide to dihydrocarvone researchgate.netresearcher.life. These studies identified carbocation formation as a key intermediate and the rate-determining step in this isomerization process, with a significant activation energy of 234 kJ/mol researchgate.netresearcher.life.

Furthermore, computational studies have been employed to investigate the Baeyer-Villiger oxidation and epoxidation of dihydrocarvone using hydrogen peroxide over zeolite catalysts researchgate.netx-mol.net. These calculations provide detailed mechanistic insights, including the energies of transition states and intermediates, helping to predict the selectivity and efficiency of different catalytic systems researchgate.netx-mol.net. For instance, the relative activation energies for Baeyer-Villiger versus epoxidation pathways over various zeolites are determined through these computational models researchgate.netx-mol.net.

Table 4.7.1: Computational Insights into Reaction Pathways

Reaction TypeSubstrate/IntermediateKey Intermediate/StepComputational MethodActivation Energy (kJ/mol)Reference
IsomerizationLimonene-1,2-epoxide (LE)Carbocation FormationDFT234 researchgate.netresearcher.life
Baeyer-Villiger OxidationDihydrocarvone + H₂O₂ (over Sn-beta)Two-step mechanismDFT (M06-L)5.3 researchgate.netx-mol.net
EpoxidationDihydrocarvone + H₂O₂ (over Ti-beta)Oxygen transferDFT (M06-L)16.2 researchgate.netx-mol.net

Compound List

(+)-Dihydrocarvone

Carvone

Carvenone

(+)-Isodihydrocarvone

Carvomenthone

Carvomenthol

Carveol

Limonene

Limonene-1,2-epoxide (LE)

Dihydrocarvone oxide

Dihydrocarvide

m-chloroperbenzoic acid (mCPBA)

Hydrogen peroxide (H₂O₂)

Oxone

Potassium permanganate (B83412) (KMnO₄)

Sodium borohydride (NaBH₄)

Cerium(III) chloride (CeCl₃)

Zinc

Acetic acid

Gold nanoparticles on Titanium Dioxide (Au/TiO₂)

Sn-beta zeolite

Ti-beta zeolite

Zr-beta zeolite

Hf-beta zeolite

Peroxyacids

Criegee intermediate

Carbocation

Thiol

Cysteine

Nitroarenes

Carbanions

Alkyl halides

Alcohols

Esters

Lactones

Epoxides

Aldehydes

Ketones

Primary alcohols

Secondary alcohols

Tertiary alcohols

Alkenes

Enones

α,β-unsaturated ketones

Monoterpenoids

Phytochemicals

Enzymes

Baeyer-Villiger monooxygenases (BVMOs)

Flavin-dependent monooxygenases

NAD(P)H

Molecular oxygen

Nitrogen nucleophiles

Sulfur nucleophiles

Nitrogen nucleophiles

Boron nucleophiles

Perbenzoic acid

Caro's acid (H₂SO₅)

Tetrahydrocarvone

Camphor (B46023)

Menthone

Ethyl acetate (B1210297)

Toluene

Ionic liquids

Copper-mediated polymerization reagents (e.g., ARGET ATRP, SARA ATRP)

Mercaptoethanol

R- (-)-carvone (B1668593)

S-(+)-carvone

p-menth-8-en-2-one

3-isopropenyl-6-methylcyclohexanone

5-Isopropenyl-2-methylcyclohexanone

2-methyl-5-prop-1-en-2-ylcyclohexan-1-one

(5R)-5-isopropenyl-2-methyl-2-cyclohexenone

(5R)-5-isopropyl-2-methyl-2-cyclohexen-1-one

(2R,5R)-5-isopropenyl-2-methyl cyclohexanone (B45756)

(5R)-2,3-dimethyl-5-isopropenyl-2-cyclohexene-1-one

R-(+)-limonene

S-(+)-limonene

Carvoxime

Lithium dimethylcuprate

Allyl bromide

Dilactone

Allyl alcohols

Phosphine oxides

Dimethyl carbonate (DMC)

Allyl carbocation

Oppenauer Oxidation

β-hydroxy ketones

1,2-Diols

1,3-Diols

Erythromycin

Polyketide macrolides

Acetals

Hydrates

Citrus peels

Polymers

Polyesters

Triblock polymers

Elastomeric materials

Shape memory polyesters

Polyurethane thermosets

Cyclohexanone monooxygenase

Acinetobacter calcoaceticus

Copper(0)

Copper complex

Alkyl halides

Transition-metal complex

Reducing agents

cis-Dihydrocarvone (cis-D)

trans-Dihydrocarvone (trans-D)

(4R,7R)-4-isopropenyl-7-methyloxepan-2-one

(4R,7R)-dihydrocarvide

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are extensively utilized for compounds like (+)-Dihydrocarvone.

¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (indicated by chemical shifts), and their neighboring protons (revealed by spin-spin splitting). While specific ¹H NMR data for (+)-Dihydrocarvone is available from spectral databases nih.govnih.gov, detailed peak assignments and coupling constants are often found in specialized research publications. These spectra are crucial for identifying the various proton environments, including those of the methyl groups, the vinylic protons, and the protons on the cyclohexanone (B45756) ring.

¹³C NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers direct insight into the carbon skeleton of a molecule. It reveals the number of unique carbon atoms and their chemical environments. For (+)-Dihydrocarvone (C₁₀H₁₆O), a molecule with ten carbon atoms, the ¹³C NMR spectrum typically shows ten distinct signals. The chemical shifts provide information about the hybridization and functional groups associated with each carbon. For instance, the carbonyl carbon (C=O) typically resonates in the downfield region, while aliphatic carbons appear at higher field.

Table 1: ¹³C NMR Chemical Shifts of Dihydrocarvone (B1202640)

Carbon AtomChemical Shift (ppm)Intensity
C1 (Carbonyl)212.21374.00
C2 (Quaternary, substituted)46.90744.00
C3 (CH)44.72938.00
C4 (CH₂)34.99815.00
C5 (CH)47.101000.00
C6 (CH₂)30.85758.00
C7 (Methyl on C5)20.46588.00
C8 (Isopropenyl C=)147.60777.00
C9 (Isopropenyl CH₂)109.64815.00
C10 (Methyl on Isopropenyl)14.36626.00

Note: Data compiled from PubChem nih.gov. Intensities are relative.

2D NMR Techniques (e.g., COSY, HMQC, DEPT, HMBC)

To fully elucidate the structure and confirm assignments derived from 1D NMR spectra, various 2D NMR techniques are indispensable core.ac.uksdsu.edu.

COSY (Correlation Spectroscopy) : This technique establishes correlations between protons that are coupled through chemical bonds (typically ¹H-¹H coupling over two or three bonds), helping to map out proton spin systems within the molecule core.ac.uksdsu.edu.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (DEPT-45, DEPT-90, DEPT-135) differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the assignment of ¹³C NMR signals core.ac.ukscribd.com.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate protons directly bonded to carbons (one-bond ¹H-¹³C correlations), confirming which proton is attached to which carbon core.ac.uksdsu.eduscribd.com.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range correlations (typically two or three bonds) between protons and carbons. This technique is particularly powerful for connecting different fragments of a molecule and assigning quaternary carbons, which lack direct proton attachments core.ac.uksdsu.eduscribd.com. The combined use of these techniques allows for the unambiguous assignment of all signals and confirmation of the molecular connectivity in (+)-Dihydrocarvone.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural characterization. (+)-Dihydrocarvone has a molecular formula of C₁₀H₁₆O, corresponding to a molecular weight of approximately 152.23 g/mol nih.govnih.gov.

In Electron Ionization (EI) mass spectrometry, the molecular ion (M⁺) is often observed at m/z 150. However, due to the molecule's structure, fragmentation can lead to a more intense base peak at a lower m/z value. Studies on similar compounds like carvone (B1668592) suggest that a prominent fragment ion at m/z 82 (C₅H₆O⁺) is commonly observed and can serve as a characteristic peak researchgate.netinpa.gov.brresearchgate.net. Other significant fragment ions may arise from the loss of methyl radicals or other small molecules, providing clues about the structural features, such as the isopropenyl group and the cyclohexanone ring researchgate.netinpa.gov.brresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry neist.res.in. GC-MS is routinely used to analyze mixtures, identify components, and confirm the purity of compounds like (+)-Dihydrocarvone, often found in essential oils neist.res.inresearchgate.net. The retention time on the GC column, combined with the mass spectrum, provides a highly specific fingerprint for identification.

Table 2: Key Mass Spectrometric Data for (+)-Dihydrocarvone

ParameterValue / DescriptionSource(s)
Molecular FormulaC₁₀H₁₆O nih.govnih.govnih.gov
Molecular Weight152.23 g/mol nih.gov
Molecular Ion (M⁺)m/z 150 (expected) researchgate.netinpa.gov.brresearchgate.net
Base Peak (EI)m/z 82 (C₅H₆O⁺) (typical for related compounds) researchgate.netinpa.gov.brresearchgate.net
Characteristic Ionsm/z 108 (C₇H₈O⁺), m/z 93 (C₆H₅O⁺) (fragmentation) researchgate.netinpa.gov.brresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule by detecting the absorption of IR radiation, which causes molecular vibrations utdallas.educore.ac.uk. For (+)-Dihydrocarvone, key functional groups include a ketone carbonyl (C=O) and an alkene (C=C).

The carbonyl group (C=O) in ketones typically exhibits a strong absorption band in the region of 1710-1720 cm⁻¹ utdallas.eduuobabylon.edu.iq. The presence of the C=C double bond in the isopropenyl group would result in an absorption band around 1650 cm⁻¹ utdallas.edu. Additionally, the aliphatic C-H stretching vibrations associated with the cyclohexanone ring and the methyl groups are expected to appear in the region below 3000 cm⁻¹ utdallas.educore.ac.uk. IR spectroscopy provides a rapid means to confirm the presence of these characteristic functional groups in (+)-Dihydrocarvone nih.govacros.comchemicalbook.com.

Table 3: Expected IR Absorption Bands for (+)-Dihydrocarvone

Functional GroupBond TypeCharacteristic Wavenumber (cm⁻¹)Band DescriptionSource(s)
KetoneC=O1710-1720Strong, sharp utdallas.eduuobabylon.edu.iq
AlkeneC=C~1650Medium utdallas.edu
Aliphatic C-HC-H~2850-2960Medium to Strong utdallas.educore.ac.uk

X-ray Crystallography and Absolute Configuration Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules, including their absolute configuration, provided suitable single crystals can be obtained bch.rochem-soc.sispringernature.comnih.gov. The absolute configuration refers to the specific spatial arrangement of atoms around chiral centers. For chiral molecules, determining the absolute configuration is critical as different enantiomers can exhibit distinct biological activities and physical properties.

(+)-Dihydrocarvone possesses chiral centers, and its designation as "(+)" indicates a specific enantiomer. Research has identified the IUPAC name for (+)-Dihydrocarvone as (2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one uq.edu.au. While specific X-ray crystallographic data for (+)-Dihydrocarvone itself is not detailed in the provided snippets, the technique is well-established for such determinations chem-soc.sispringernature.comnih.govmit.edu. Methods like anomalous dispersion, utilizing the scattering of X-rays by electrons, allow for the determination of absolute configuration by analyzing the differences in diffraction intensities (e.g., using the Flack parameter) chem-soc.simit.edu. In cases where heavy atoms are absent, advanced techniques and sensitive detectors enable the determination of absolute configuration even from lighter atoms like oxygen mit.edu. Alternatively, absolute configuration can be inferred through enantioselective chemical transformations of known chiral precursors or by comparing experimental chiroptical data (like Optical Rotation or Circular Dichroism) with theoretical calculations researchgate.netbch.roscielo.br.

Compound Name List

(+)-Dihydrocarvone

Dihydrocarvone

Carvone

Limonene

Eugenol

Trans-carveol

Dill oil

Dihydroquercetin

Dihydroflavonols

Tangerine juices

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure, energetics, and reaction mechanisms of chemical compounds. For (+)-dihydrocarvone and related transformations, DFT calculations have provided crucial insights into reaction pathways and activation barriers.

Reaction Pathway Energetics and Activation Barriers

DFT calculations have been instrumental in understanding the mechanistic details and energy landscapes of reactions involving dihydrocarvone (B1202640). For instance, in the isomerization of limonene-1,2-epoxide (B132270) (LE) to dihydrocarvone (DHC), DFT studies have identified preferred reaction pathways. The rate-determining step in this conversion has been characterized as carbocation formation, with an associated activation energy (ΔEact) of 234 kJ/mol zenodo.orgresearchgate.net. Furthermore, specific activation energies for the formation of the diastereoisomers cis-DHC and trans-DHC from LE have been determined to be 41.1 kJ/mol and 162 kJ/mol, respectively zenodo.orgresearchgate.net.

In the context of the Baeyer–Villiger oxidation and epoxidation reactions of dihydrocarvone using hydrogen peroxide over zeolite catalysts, DFT calculations, often employing functionals like M06-L, have yielded significant energetic data. For the Baeyer–Villiger reaction, apparent activation energies for various zeolite catalysts were reported: 5.3 kcal/mol for Sn-beta, 18.1 kcal/mol for Ti-beta, -1.3 kcal/mol for Zr-beta, and -0.9 kcal/mol for Hf-beta zeolites researchgate.net. For competitive epoxidation reactions under similar conditions, the calculated activation energies were 11.2 kcal/mol (Sn-beta), 16.2 kcal/mol (Ti-beta), 16.4 kcal/mol (Zr-beta), and 15.0 kcal/mol (Hf-beta) researchgate.net. Additionally, computational studies suggest that acid-catalyzed isomerization of dihydrocarvone to carvenone proceeds via pathways with lower energetic barriers for carvenone formation benchchem.com.

Transition State Analysis

The determination of reaction pathway energetics through DFT inherently involves the analysis of transition states (TS). Studies on the isomerization of limonene-1,2-epoxide to dihydrocarvone identify carbocation formation as the rate-limiting step, which necessitates the characterization of the corresponding transition states zenodo.orgresearchgate.net. Similarly, investigations into the Baeyer–Villiger and epoxidation reactions of dihydrocarvone include the analysis of transition states to elucidate reaction mechanisms and energy barriers researchgate.net. While detailed structural analyses of transition states specifically for (+)-dihydrocarvone are not explicitly detailed in the reviewed literature, the calculation of activation energies relies on the accurate identification and characterization of these transient species.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein receptor. This approach has been applied to study the interactions of (+)-dihydrocarvone with olfactory receptors (ORs), specifically human olfactory receptor 1A1 (OR1A1), to understand odor perception mechanisms genominfo.orgnih.govgenominfo.org.

Docking simulations, often employing tools such as Smina (a derivative of AutoDock Vina), have been used to model the binding of (+)-dihydrocarvone within the OR1A1 receptor genominfo.orgnih.govgenominfo.org. These analyses provide insights into the spatial proximity between the ligand and specific amino acid residues in the receptor's binding pocket. For instance, the distance between the oxygen atom of (+)-dihydrocarvone and the nearest oxygen atom of the Tyr251 residue in the OR1A1 model was calculated to be 3.260 Å genominfo.orgnih.govgenominfo.org. Furthermore, the average distance between the molecular backbones of several odorant ligands, including (+)-dihydrocarvone, and the closest amino acid residue of the OR1A1 model was found to be 3.660 Å nih.govgenominfo.org. These findings suggest that the ligand-receptor distances are conducive to molecular interactions, potentially including electron transfer events that may trigger receptor activation genominfo.orgnih.govgenominfo.org.

Electrostatic Potential Surface Analysis

Electrostatic potential (ESP) surface analysis provides a visualization of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. While direct ESP analyses specifically for (+)-dihydrocarvone were not detailed in the provided search results, studies on its structural analog, carvone (B1668592), offer relevant insights. DFT calculations on carvone indicate that the carbonyl oxygen atom is a site of electrophilic reactivity, and positive electrostatic potential regions are typically located on hydrogen atoms, suggesting potential sites for nucleophilic interactions researchgate.netresearchgate.net.

The methodology for generating and interpreting ESP-colored molecular surfaces is well-established, often utilizing computational packages like Multiwfn and VMD. These tools map the calculated electrostatic potential onto the molecular surface, thereby revealing the distribution of electron density and identifying potential sites for intermolecular interactions crystalexplorer.netsobereva.com. Applying such techniques to (+)-dihydrocarvone would provide a detailed understanding of its electrostatic profile, crucial for predicting its behavior in various chemical and biological environments.

Molecular Dynamics Simulations and Force Field Development

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. The accuracy of MD simulations is fundamentally linked to the quality of the underlying empirical force fields, which describe the potential energy of atomic systems uq.edu.aunih.govethz.ch. Force fields comprise specific functional forms and parameter sets that are typically derived from experimental data or high-level theoretical calculations usc.edu.

The development and validation of accurate force fields for small organic molecules, such as dihydrocarvone, represent a significant challenge in computational chemistry due to the vast diversity of chemical structures and the limited availability of experimental data for many compounds uq.edu.aunih.govethz.chuq.edu.au. Ongoing research focuses on developing automated protocols and machine learning models to generate and validate force field parameters, aiming to enhance the reliability of MD simulations for applications ranging from drug design to materials science uq.edu.auethz.chuq.edu.au. Although specific force field parameters or MD simulation studies directly pertaining to (+)-dihydrocarvone were not detailed in the provided snippets, the general advancements in force field development provide the necessary framework for future investigations of this compound.

Data Tables

Table 1: DFT-Calculated Activation Energies for Dihydrocarvone Related Reactions

Reaction / ProcessCatalyst/ConditionsActivation Energy (kJ/mol)Activation Energy (kcal/mol)Reference
Limonene-1,2-epoxide (LE) to cis-Dihydrocarvone (cis-DHC)Not specified41.1N/A zenodo.orgresearchgate.net
Limonene-1,2-epoxide (LE) to trans-Dihydrocarvone (trans-DHC)Not specified162N/A zenodo.orgresearchgate.net
Carbocation formation (rate-determining step in LE to DHC conversion)Not specified234N/A zenodo.orgresearchgate.net
Baeyer–Villiger reaction of dihydrocarvone (Sn-beta zeolite)Sn-beta zeoliteN/A5.3 researchgate.net
Baeyer–Villiger reaction of dihydrocarvone (Ti-beta zeolite)Ti-beta zeoliteN/A18.1 researchgate.net
Baeyer–Villiger reaction of dihydrocarvone (Zr-beta zeolite)Zr-beta zeoliteN/A-1.3 researchgate.net
Baeyer–Villiger reaction of dihydrocarvone (Hf-beta zeolite)Hf-beta zeoliteN/A-0.9 researchgate.net
Epoxidation reaction of dihydrocarvone (Sn-beta zeolite)Sn-beta zeoliteN/A11.2 researchgate.net
Epoxidation reaction of dihydrocarvone (Ti-beta zeolite)Ti-beta zeoliteN/A16.2 researchgate.net
Epoxidation reaction of dihydrocarvone (Zr-beta zeolite)Zr-beta zeoliteN/A16.4 researchgate.net
Epoxidation reaction of dihydrocarvone (Hf-beta zeolite)Hf-beta zeoliteN/A15.0 researchgate.net
Isomerization of dihydrocarvone to carvenone (computational studies)Acid-catalyzedLower barriersLower barriers benchchem.com

Table 2: Molecular Docking Distances for (+)-Dihydrocarvone with OR1A1

Ligand-Receptor InteractionDistance (Å)Method/ToolReference
(+)-Dihydrocarvone oxygen atom to Tyr251 residue oxygen atom of OR1A1 model3.260Docking simulation genominfo.orgnih.govgenominfo.org
Average distance: (+)-Dihydrocarvone backbone to nearest OR1A1 amino acid residue3.660Docking simulation nih.govgenominfo.org

Compound List:

(+)-Dihydrocarvone

Dihydrocarvone (DHC)

cis-Dihydrocarvone (cis-DHC)

trans-Dihydrocarvone (trans-DHC)

Carvenone

Limonene-1,2-epoxide (LE)

Carveol

Carvone

(+)-cis-Dihydrocarvone

(1S,4S)-Dihydrocarvone

(2R,5R)-Dihydrocarvone

(1R,4S)-Dihydrocarvone

(1S,4R)-Dihydrocarvone

(1R,4R)-Dihydrocarvone

(+)-carvomenthide

(-)-menthide

(-)-menthone (B42992)

Biological Activities and Mechanistic Research Non Clinical Focus

Antimicrobial Activity

The antimicrobial properties of (+)-Dihydrocarvone have been evaluated against a range of microorganisms, including bacteria and fungi.

Studies on the antibacterial effects of carvone (B1668592) derivatives have shown some activity. For instance, (-)-hydroxydihydrocarvone, a derivative of dihydrocarvone (B1202640), demonstrated antibacterial action against Staphylococcus aureus at a concentration of 2.5 mg/mL. scielo.br However, in the same study, it did not show activity against other tested bacteria. scielo.br The broader antibacterial mechanism for many essential oil components, such as terpenoids, is often attributed to their ability to disrupt the lipid bilayers of microbial cells, leading to cell death. smolecule.comnih.gov This disruption can impair membrane integrity and vital cellular processes. frontiersin.org

(+)-Dihydrocarvone has been identified as a potential inhibitor of several fungal species. mdpi.comnih.govresearchgate.net Research indicates its activity against the plant pathogenic fungus Monilinia fructicola, which causes brown rot in fruit. While dihydrocarvone itself shows some activity, synthetic hybrid derivatives of dihydrocarvone have been developed that exhibit significant antifungal effects against M. fructicola. mdpi.comnih.govresearchgate.netnih.gov For example, two dihydrocarvone-hybrid derivatives demonstrated notable inhibition of mycelial growth against two different strains of the fungus. nih.gov

The compound's potential extends to fungi of medical relevance. Studies have noted that dihydrocarvone is a potential growth inhibitor of Candida albicans and Cryptococcus neoformans. mdpi.comnih.govresearchgate.net The antifungal action of related monoterpenes often involves the disruption of membrane integrity and the impairment of the cell's energy metabolism. mdpi.com

The anti-yeast properties of (+)-Dihydrocarvone have been noted in several studies. It is considered a potential growth inhibitor for various yeast fungi, including Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans. mdpi.comnih.govresearchgate.net Research on carvone and its derivatives has shown that they can inhibit various Candida species, although the activity can range from weak to moderate depending on the specific yeast. scielo.br For instance, some carvone derivatives were most effective against C. krusei. scielo.br The mechanism of action is believed to be similar to its general antifungal properties, primarily targeting cell membrane integrity. mdpi.comnih.gov

Table 1: Summary of Antimicrobial and Anti-Yeast Activity of (+)-Dihydrocarvone and its Derivatives This table is interactive. You can sort and filter the data.

Compound Target Microorganism Observed Effect Source(s)
(-)-Hydroxydihydrocarvone Staphylococcus aureus Antibacterial activity at 2.5 mg/mL scielo.br
(+)-Dihydrocarvone Saccharomyces cerevisiae Potential growth inhibitor mdpi.com, nih.gov, researchgate.net
(+)-Dihydrocarvone Candida albicans Potential growth inhibitor mdpi.com, nih.gov, researchgate.net
(+)-Dihydrocarvone Cryptococcus neoformans Potential growth inhibitor mdpi.com, nih.gov, researchgate.net
Dihydrocarvone-hybrid derivatives Monilinia fructicola Inhibition of mycelial growth mdpi.com, nih.gov, nih.gov
Carvone and derivatives Candida species Weak to moderate antifungal activity scielo.br

Insecticidal and Insect Repellent Properties

(+)-Dihydrocarvone has demonstrated both insecticidal and insect repellent properties, particularly against beetles that infest stored products. nih.gov Research comparing its efficacy against other monoterpenes found that while l-carvone and d-carvone (B46531) were generally more toxic, dihydrocarvone still exhibited significant effects. nih.gov

In studies against three types of stored product beetles, the rice weevil (Sitophilus oryzae) was highly susceptible to dihydrocarvone through direct contact. nih.gov The lesser grain borer (Rhyzopertha dominica) was more susceptible to its fumigant vapors. nih.gov Dihydrocarvone also affected the larvae of the red flour beetle (Tribolium castaneum), with susceptibility to contact toxicity increasing with larval age. nih.gov Furthermore, treating the eggs of T. castaneum with dihydrocarvone significantly reduced egg hatching and subsequent survival of larvae and adults. nih.gov

Table 2: Insecticidal Activity of Dihydrocarvone Against Stored Product Beetles This table is interactive. You can sort and filter the data.

Target Insect Type of Toxicity Key Finding Source(s)
Sitophilus oryzae (Rice Weevil) Contact High susceptibility nih.gov
Rhyzopertha dominica (Lesser Grain Borer) Fumigant High susceptibility to vapors nih.gov
Tribolium castaneum (Red Flour Beetle) Contact & Fumigant Larval susceptibility increases with age (contact); affects egg hatching and survival nih.gov

Influence on Plant Physiology

Beyond its antimicrobial and insecticidal roles, (+)-Dihydrocarvone can influence the physiology of neighboring plants, indicating its potential as a plant growth regulator. smolecule.com It exhibits allelopathic effects, which involve the release of biochemicals by one plant to inhibit the growth of another. smolecule.com Specifically, dihydrocarvone has been shown to inhibit seed germination and root development in sensitive plant species. smolecule.com This action can provide a competitive advantage to the plant producing the compound, influencing the structure and composition of the local plant community. smolecule.com

Mechanism of Action at the Molecular and Cellular Level (in vitro/non-human systems)

The precise mechanisms of action for (+)-Dihydrocarvone are still under investigation, but research on it and related terpenoids provides significant insights.

Antimicrobial Mechanism: The primary proposed mechanism for the antimicrobial activity of (+)-Dihydrocarvone is the disruption of microbial cell membranes. smolecule.com Terpenoids like dihydrocarvone are lipophilic, allowing them to partition into the lipid bilayers of bacterial and fungal cell membranes. nih.gov This insertion can alter membrane fluidity and integrity, leading to increased permeability, leakage of essential intracellular components like ions and proteins, and dissipation of the proton motive force, which is critical for ATP synthesis. mdpi.comnih.gov Ultimately, this damage to the cell membrane leads to cell death. smolecule.com

Insecticidal Mechanism: The insecticidal mode of action for many natural terpenes involves neurotoxicity. iastate.edu While the specific target for dihydrocarvone is not definitively established, common mechanisms for related compounds include the inhibition of key enzymes in the insect nervous system, such as acetylcholinesterase (AChE). iastate.edunih.gov Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing continuous nerve stimulation, paralysis, and death of the insect. nih.govarizona.edu Other potential neurotoxic mechanisms include interference with nerve cell sodium channels or nicotinic acetylcholine receptors. iastate.eduarizona.edu

Interaction with Biological Membranes (e.g., microbial cell membranes)

The antimicrobial action of monoterpenes, including compounds structurally related to (+)-Dihydrocarvone, is frequently attributed to their ability to interact with and disrupt microbial cell membranes. This interaction can lead to a cascade of events that compromise cell integrity and function.

Detailed research findings indicate that the parent compound of (+)-Dihydrocarvone, carvone, exerts its antimicrobial effects by acting on the cell membrane. This action leads to ultrastructural changes in the membrane, increasing its permeability and disrupting its integrity. researchgate.net While direct studies on (+)-Dihydrocarvone are limited, research on its derivatives provides further evidence for membrane-centric mechanisms. For instance, novel dihydrocarvone-hybrid derivatives have demonstrated significant antifungal activity against the phytopathogenic fungus Monilinia fructicola. nih.govmdpi.comresearchgate.netnih.gov The activity of these hybrids suggests that the dihydrocarvone scaffold plays a crucial role in their fungicidal properties, which are often associated with membrane disruption in fungi.

The fungicidal effects of these derivatives were evaluated by determining their half-maximal effective concentration (EC₅₀), which is the concentration of a substance that causes a 50% reduction in the growth of a microbial population. The data below showcases the antifungal efficacy of several dihydrocarvone-hybrid derivatives against two strains of M. fructicola.

Compound/StrainM. fructicola Strain 1 (EC₅₀ µg/mL)M. fructicola Strain 2 (EC₅₀ µg/mL)
Derivative 7 148.118.1
Derivative 8 145.915.7
BC 1000® >1000>1000
Mystic® 520 SC 0.40.3
Data sourced from a study on dihydrocarvone-hybrid derivatives. nih.govmdpi.comresearchgate.net

The data clearly indicates that while the commercial fungicides Mystic® 520 SC is more potent, the dihydrocarvone derivatives 7 and 8 show significant antifungal activity, particularly against strain 2, with much lower EC₅₀ values compared to the organic fungicide BC 1000®. This suggests that the structural modifications on the dihydrocarvone backbone can enhance its interaction with and disruption of fungal cell membranes. The mechanism of action for similar monoterpenoids often involves the lipophilic nature of the molecule allowing it to partition into the lipid bilayer of the cell membrane, thereby increasing its fluidity and permeability. This can lead to the leakage of essential ions and metabolites, ultimately resulting in cell death.

Enzyme Inhibition Studies

The investigation into the enzyme inhibitory potential of (+)-Dihydrocarvone and its derivatives has revealed complex interactions, suggesting that its biological effects may not be limited to membrane disruption.

One area of investigation has been its effect on acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Interestingly, a study on cyano-carvone, a derivative of carvone, demonstrated an increase in acetylcholinesterase activity rather than inhibition. This finding is noteworthy as many insecticides and therapeutic agents for neurodegenerative diseases are acetylcholinesterase inhibitors. The pro-cholinesterase activity of this derivative suggests a different mode of action compared to typical neurotoxic agents.

Conversely, research into other enzymatic pathways has pointed towards inhibitory actions. A class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs) target the enzyme succinate dehydrogenase (SDH), which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. nih.govresearchgate.net Inhibition of SDH disrupts cellular respiration and energy production. While direct evidence for (+)-Dihydrocarvone is pending, studies on l-carvone derivatives have suggested that they may function as succinate dehydrogenase inhibitors. This line of research indicates that the carvone structure could be a scaffold for developing new SDHIs. nih.gov The inhibition of this crucial enzyme would represent a significant mechanism for the antifungal and potentially insecticidal activity of such compounds.

Further research is required to fully elucidate the specific enzymatic targets of (+)-Dihydrocarvone and to determine the precise nature of its interactions, whether inhibitory or activatory, across a broader range of enzymes.

Applications in Chemical Science and Industry Research & Development

Role as a Chiral Building Block in Organic Synthesis

(+)-Dihydrocarvone serves as a crucial chiral building block, a molecule that incorporates a specific chirality and is used as a starting material in the synthesis of more complex, stereochemically defined molecules. Its inherent chirality is leveraged by chemists to control the stereochemical outcome of reactions, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.

The synthesis of natural products, often characterized by their intricate and highly specific three-dimensional structures, frequently employs chiral starting materials to achieve the desired stereochemistry. (+)-Dihydrocarvone has been identified as a key precursor in the synthesis of various natural products, particularly sesquiterpenes. digitellinc.com Its well-defined stereocenters provide a strategic advantage in constructing the complex carbon skeletons of these molecules.

The reactivity of the ketone and the isopropenyl group in (+)-Dihydrocarvone allows for a wide range of chemical transformations, making it a valuable intermediate in the development of complex molecules. Researchers have successfully utilized (+)-Dihydrocarvone in the synthesis of several classes of compounds with significant biological and chemical interest.

Dispirotetraoxane: (+)-Dihydrocarvone can be used in the synthesis of dispiro-1,2,4,5-tetraoxanes, which have demonstrated potent anti-malarial activity. umn.edu

Keto Decalin Derivatives: This chiral building block is instrumental in the synthesis of keto decalin derivatives. researchgate.net These derivatives are of interest due to their potential biological activities.

(+)-Decipienin A: The utility of (+)-Dihydrocarvone extends to the synthesis of other complex terpenes, such as (+)-decipienin A. researchgate.net

The following table summarizes the key complex molecules synthesized using (+)-Dihydrocarvone as a starting material or intermediate.

Target MoleculeClass of CompoundSignificance
DispirotetraoxaneHeterocyclePotent anti-malarial activity umn.edu
Keto Decalin DerivativesTerpenoid DerivativesPotential biological activities researchgate.net
(-)-ThujopseneTricyclic SesquiterpeneNatural product synthesis
(+)-Decipienin ATerpeneNatural product synthesis researchgate.net

Applications in Sustainable Polymer Chemistry

In the pursuit of environmentally friendly materials, (+)-Dihydrocarvone has emerged as a promising candidate for the development of sustainable polymers and bioplastics. Its renewable origin and the potential to create biodegradable materials make it an attractive alternative to petroleum-based monomers.

One notable application involves the oxidation of dihydrocarvone (B1202640) to an epoxylactone. This resulting epoxylactone can then be used as a multifunctional monomer in ring-opening polymerizations. Although homopolymerization of this monomer has resulted in low molecular weight oligomers, its copolymerization with other monomers like ε-caprolactone has been successful. This process yields flexible, cross-linked materials that exhibit near-perfect shape memory properties, even after repeated bending. Such materials have potential applications in biomedical devices, smart textiles, and packaging.

Another approach involves the Baeyer-Villiger oxidation of dihydrocarvone to produce dihydrocarvide, a monomer suitable for ring-opening polymerization. digitellinc.com This method is being investigated for its efficiency and for avoiding undesired side reactions like epoxidation. digitellinc.com The development of such processes highlights the potential of (+)-Dihydrocarvone in contributing to a circular economy and reducing reliance on fossil fuels for polymer production.

Agricultural Research Applications

The agricultural industry is increasingly seeking environmentally benign alternatives to synthetic pesticides to mitigate their negative impacts on ecosystems and human health. horizonepublishing.com Monoterpenoids, a class of naturally occurring compounds that includes (+)-Dihydrocarvone, are being actively researched for their potential as biopesticides. nih.gov These compounds are often biodegradable and have different modes of action compared to conventional pesticides, which can help in managing pesticide resistance. nih.gov

Research has shown that carvone (B1668592), a closely related compound from which dihydrocarvone can be derived, exhibits insecticidal and fungicidal properties. nih.gov Dihydrocarvone itself is a degradation product of carvone in soil and water, and its environmental fate is a subject of study to ensure its safety as a potential pesticide. nih.gov Studies have identified dihydrocarvone as a major degradation product of carvone in soil. nih.gov The potential of monoterpenoids like (+)-Dihydrocarvone lies in their natural origin, biodegradability, and potentially lower toxicity to non-target organisms compared to synthetic pesticides. horizonepublishing.com

Analytical Standards and Reference Materials for Stereochemical Purity

In the field of analytical chemistry, particularly in the analysis of chiral compounds, the availability of pure enantiomers as standards is crucial for method development and validation. (+)-Dihydrocarvone, with its well-defined stereochemistry, serves as an analytical standard for the determination of stereochemical purity. nacchemical.com

It is used as a reference material in chromatographic techniques, such as gas chromatography (GC), to identify and quantify the enantiomers of dihydrocarvone in essential oils and other natural product extracts. researchgate.net The determination of enantiomeric excess (the measure of the purity of a chiral substance) is critical in many industries, including pharmaceuticals, food, and fragrance, where the different enantiomers of a compound can have distinct biological activities, flavors, or aromas. The use of (+)-Dihydrocarvone as a standard ensures the accuracy and reliability of these analytical measurements. nih.gov

Environmental Fate and Degradation Studies

Degradation in Environmental Matrices (e.g., soil, water)

(+)-Dihydrocarvone has been identified as a degradation product of carvone (B1668592) in both soil and water environments. Studies utilizing gas chromatography-mass spectrometry (GC-MS) have quantified its presence following the application or environmental transformation of carvone. In soil samples, (+)-dihydrocarvone has been detected at significantly higher concentrations than its related metabolite, dihydrocarveol (B1210190). For instance, one study reported dihydrocarvone (B1202640) levels up to 2.07 mg/kg, while dihydrocarveol was found at levels up to 0.067 mg/kg researchgate.netmdpi.comnih.govresearchgate.net.

While specific half-life data for (+)-dihydrocarvone itself in various environmental matrices are not extensively detailed in the provided literature, research indicates that it is not considered persistent in soil mdpi.com. Carvone, the precursor compound, is noted for its volatility, which contributes to its relatively low persistence in soil and water, suggesting that its derivatives, including dihydrocarvone, may also be subject to similar dissipation mechanisms researchgate.net. In aqueous solutions, carvone itself exhibits limited stability and is prone to volatilization mdpi.comresearchgate.net.

Table 1: Dihydrocarvone Levels in Soil as a Degradation Product of Carvone

Environmental MatrixMetaboliteMaximum Detected Level (mg/kg)Notes
Soil(+)-Dihydrocarvone2.07Higher concentrations compared to dihydrocarveol. Not persistent in soil.
SoilDihydrocarveol0.067Very low levels detected.

Microbial Degradation Pathways in Soil

Microbial activity is a significant factor in the transformation of (+)-dihydrocarvone in soil environments. Evidence suggests that dihydrocarvone and dihydrocarveol are primarily bio-transformed by soil microorganisms, as indicated by their minimal detection under anaerobic and sterilized soil conditions mdpi.com.

Specific microbial degradation pathways involving dihydrocarvone have been elucidated in studies with bacteria like Rhodococcus erythropolis DCL14. This microorganism possesses enzymes capable of metabolizing dihydrocarvone. Key enzymes identified in these pathways include:

Dihydrocarvone isomerase: Facilitates the isomerization of dihydrocarvone.

NADPH-dependent dihydrocarvone monooxygenase (Baeyer–Villiger monooxygenase): Catalyzes the oxidation of dihydrocarvone, converting it into lactone intermediates such as 4-isopropenyl-7-methyl-2-oxo-oxepanone microbiologyresearch.orgwur.nlcapes.gov.br.

(1R)-(iso-)dihydrocarvone 1,2-monooxygenase and (1S)-(iso)-dihydrocarvone 2,3-monooxygenase: These enzymes represent a branch point in the degradation pathway, acting on different stereoisomers of dihydrocarvone microbiologyresearch.orgwur.nl.

The study of Rhodococcus erythropolis DCL14 indicates that dihydrocarvone can be directly oxidized by microbial enzymes, linking its degradation to broader monoterpene metabolic pathways microbiologyresearch.orgwur.nlcapes.gov.br.

Photodegradation Studies

Photodegradation processes primarily influence the transformation of carvone into other compounds, rather than directly degrading (+)-dihydrocarvone itself. In aqueous solutions exposed to light, carvone undergoes photoisomerization to form carvone camphor (B46023) researchgate.netmdpi.comnih.gov.

The efficiency of this photodegradation is dependent on the light source:

Mercury Lamp: Characterized by shorter wavelengths, a mercury lamp leads to a faster photolysis rate of carvone camphor.

Xenon Lamp: Mimicking natural sunlight, a xenon lamp results in a higher conversion rate of carvone to carvone camphor (approximately 85%) compared to a mercury lamp (approximately 65.9%). However, the persistence of carvone camphor is noted to be lower under mercury lamp irradiation researchgate.netmdpi.comnih.gov.

While (+)-dihydrocarvone is identified as a degradation product of carvone, the direct photodegradation of (+)-dihydrocarvone has not been specifically detailed in the reviewed literature. The primary photochemical transformations described involve the conversion of carvone to carvone camphor in water researchgate.netmdpi.comnih.gov.

Table 2: Photodegradation of Carvone to Carvone Camphor in Water

Light SourcePhotolysis Rate of Carvone CamphorPersistence of Carvone CamphorConversion Rate of Carvone to Carvone Camphor
Mercury LampFasterLower~65.9%
Xenon LampSlowerHigher~85%

An in-depth look at the chemical compound (+)-Dihydrocarvone reveals a molecule with significant potential in various scientific and industrial fields. This article explores the future directions and emerging research areas surrounding this versatile monoterpenoid, focusing on advancements in its synthesis, understanding its biological interactions, its role in sustainable chemical production, and its applications in material science.

Q & A

Q. What are the key physicochemical properties of (+)-dihydrocarvone, and how are they experimentally determined?

(+)-Dihydrocarvone (C₁₀H₁₆O) has a molecular weight of 152.23 g/mol, a density of 0.928 g/mL at 20°C, and a specific optical rotation of [α]²⁰/D +20±2° (neat) . Key properties are determined via:

  • Gas chromatography-mass spectrometry (GC-MS) for purity and isomer composition (e.g., ~77% n-(+)-dihydrocarvone and ~20% iso-(+)-dihydrocarvone) .
  • Polarimetry for optical rotation to confirm enantiomeric identity .
  • Refractometry for refractive index validation .

Table 1: Physicochemical Properties

PropertyValue/MethodSource
Molecular FormulaC₁₀H₁₆OPubChem
Molecular Weight152.23 g/molPubChem
Optical Rotation[α]²⁰/D +20±2° (neat)Experimental
Boiling Point74.5°C @ 760 mmHgEPA DSSTox

Q. What are the established synthetic routes for (+)-dihydrocarvone, and what are their mechanistic considerations?

(+)-Dihydrocarvone is synthesized via:

  • Catalytic Hydrogenation : Reduction of (+)-carvone using palladium or nickel catalysts under controlled H₂ pressure to saturate the α,β-unsaturated ketone .
  • Biocatalytic Reduction : Asymmetric bioreduction using Ganoderma sessile to achieve enantioselective conversion of (4S)-(+)-carvone to cis-(-)-dihydrocarvone .
  • Epimerization : Microbial epimerization by Pseudomonas fragi strains to convert (-)-isodihydrocarvone to (-)-dihydrocarvone .

Key Variables : Catalyst selectivity, solvent polarity, and microbial strain specificity critically influence yield and enantiomeric excess (ee).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of (+)-dihydrocarvone across studies?

Discrepancies in efficacy (e.g., against Monilinia fructicola vs. bacterial pathogens) arise from:

  • Strain Variability : Pathogen-specific membrane composition affecting compound permeability .
  • Experimental Design : Differences in agar dilution vs. broth microdilution methods altering minimum inhibitory concentration (MIC) values .
  • Synergistic Effects : Co-presence of terpenoids (e.g., limonene) in essential oils may enhance activity, complicating isolation of (+)-dihydrocarvone’s standalone effects .

Methodological Recommendations :

  • Standardize protocols using CLSI guidelines for antifungal/antibacterial assays.
  • Employ isogenic microbial strains to isolate compound-specific effects.

Q. What advanced spectroscopic techniques are optimal for characterizing (+)-dihydrocarvone derivatives in asymmetric synthesis?

  • Chiral HPLC : Resolves enantiomers using cellulose-based chiral stationary phases (e.g., Chiralcel OD-H) .
  • NMR Spectroscopy : ¹³C-NMR distinguishes diastereomers via coupling constants (e.g., J values for vicinal protons) .
  • Vibrational Circular Dichroism (VCD) : Provides absolute configuration confirmation for novel derivatives .

Table 2: Analytical Techniques for Stereochemical Validation

TechniqueApplicationSensitivity
Chiral HPLCEnantiomeric purity (>98% ee)High
¹H/¹³C-NMRDiastereomer differentiationModerate
X-ray CrystallographyAbsolute configuration determinationHigh

Q. How can computational modeling improve the design of (+)-dihydrocarvone-based insecticidal agents?

  • Molecular Docking : Predict binding affinity to insect acetylcholinesterase (AChE) using AutoDock Vina .
  • QSAR Studies : Correlate structural features (e.g., ketone position, alkyl chain length) with repellent activity against Periplaneta americana .
  • MD Simulations : Assess compound stability in lipid bilayers to optimize membrane penetration .

Validation : Cross-reference computational predictions with in vivo toxicity assays (e.g., contact toxicity via WHO protocols) .

Methodological Considerations

Q. What strategies ensure reproducibility in (+)-dihydrocarvone synthesis and bioactivity assays?

  • Synthesis : Document catalyst activation steps (e.g., Pd/C pre-reduction in H₂) and solvent drying protocols .
  • Bioassays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via inter-laboratory trials .
  • Data Reporting : Adhere to MIAME and CHEMRICH standards for metadata in publications .

Q. How should researchers address enantiomeric impurity in (+)-dihydrocarvone samples during pharmacological studies?

  • Chiral Resolution : Use preparative HPLC or enzymatic kinetic resolution to isolate >99% ee samples .
  • Activity Correlation : Compare racemic mixtures vs. pure enantiomers to quantify stereospecific effects .

Data Contradiction Analysis

Q. Why do some studies report (+)-dihydrocarvone as ineffective against Varroa destructor mites despite promising initial results?

  • Field vs. Lab Conditions : Environmental factors (e.g., hive temperature) may degrade the compound or reduce bioavailability .
  • Resistance Development : Repeated exposure in field trials may select for resistant mite populations .
  • Formulation Issues : Lack of emulsifiers in essential oil preparations could limit dispersal .

Mitigation : Optimize delivery systems (e.g., nanoparticle encapsulation) and conduct longitudinal resistance monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.